molecular formula C17H20N4O4S B6002258 5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide

5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide

Cat. No.: B6002258
M. Wt: 376.4 g/mol
InChI Key: AXFIHNSJELIYNQ-UHFFFAOYSA-N
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Description

5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a thiophene ring

Properties

IUPAC Name

5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-18-16(24)13-5-4-12(26-13)11-3-2-8-21(11)15(23)7-10-20-9-6-14(22)19-17(20)25/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,18,24)(H,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFIHNSJELIYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)C2CCCN2C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amine with a dihaloalkane.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Coupling Reactions: The final compound is obtained by coupling the pyrimidine, pyrrolidine, and thiophene intermediates through amide bond formation and other necessary linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyrimidine ring, potentially forming alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrimidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylfuran-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylbenzene-2-carboxamide: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

The uniqueness of 5-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide lies in its combination of the pyrimidine, pyrrolidine, and thiophene rings, which confer specific electronic and steric properties that can be exploited in various applications.

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